methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride
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Overview
Description
Methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride is a chemical compound that belongs to the class of heterocyclic amines It features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride typically involves the reaction of 1-methyl-1H-pyrrole with formaldehyde and methylamine. The reaction proceeds through a Mannich reaction, where the pyrrole ring acts as a nucleophile, attacking the iminium ion formed from formaldehyde and methylamine. The reaction is usually carried out in an acidic medium to facilitate the formation of the iminium ion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pyrrole ring’s aromaticity and the presence of the amine group allow it to form hydrogen bonds and π-π interactions with the target molecules, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrrol-3-amine: Similar structure but lacks the methyl group on the nitrogen atom.
2-Methyl-1H-pyrrole: Similar pyrrole ring but with a different substitution pattern.
3-Methyl-1H-pyrrole: Another isomer with a methyl group at a different position on the pyrrole ring.
Uniqueness
Methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride is unique due to the specific positioning of the methyl and amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
2763756-48-3 |
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Molecular Formula |
C7H13ClN2 |
Molecular Weight |
160.6 |
Purity |
95 |
Origin of Product |
United States |
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